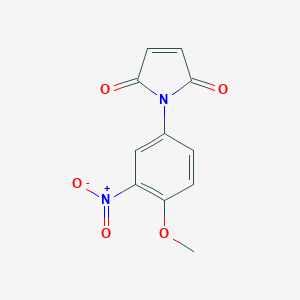

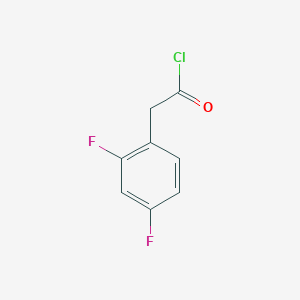

![molecular formula C8H7N3O2S B176382 Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 155087-15-3](/img/structure/B176382.png)

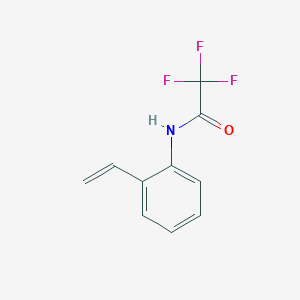

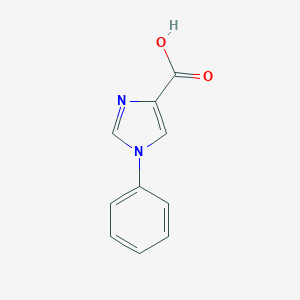

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 155087-15-3 . It has a molecular weight of 209.23 . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 209.23 . The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) .Scientific Research Applications

Specific Scientific Field

Cancer Research, specifically Breast Cancer .

Summary of the Application

“Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” derivatives have been tested in vitro against human and mouse cell lines for their antiproliferative activity .

Methods of Application

The compounds were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The antiproliferative activity was estimated using the MTT test .

Results or Outcomes

The compounds showed promising results against MFC-7 and MDA-MB-231 breast cancer cell lines . The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .

Application in Anti-Inflammatory Research

Specific Scientific Field

Pharmacology, specifically Anti-Inflammatory Research .

Summary of the Application

Pyrimidines, including “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate”, display a range of pharmacological effects including anti-inflammatory .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Asthma and Chronic Obstructive Pulmonary Disease (COPD) Treatment

Specific Scientific Field

Pharmacology, specifically Respiratory Medicine .

Summary of the Application

Pyridothienopyrimidines hybrids, which include “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate”, act as promising inhibitors of phosphodiesterase IV . This enzyme plays a key role in inflammatory processes, and its inhibition can help in the treatment of asthma and COPD .

Methods of Application

The compounds are typically administered orally or via inhalation . The exact dosage and administration method would depend on the specific formulation and the patient’s condition .

Results or Outcomes

While the exact outcomes can vary, inhibiting phosphodiesterase IV can help reduce inflammation in the airways, potentially improving symptoms in patients with asthma or COPD .

Application in Cancer Chemotherapy

Specific Scientific Field

Cancer Research, specifically Chemotherapy .

Summary of the Application

Compounds like “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” have been used in the synthesis of monastrol , a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .

Methods of Application

The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 . The exact procedures can vary depending on the specific synthesis method .

Results or Outcomes

Monastrol has shown potential as a chemotherapeutic agent, particularly in the treatment of cancer . It works by inhibiting mitotic kinesin, which plays a key role in cell division .

Application in Antiparasitic, Antipsoriatic and Antitumor Therapies

Specific Scientific Field

Pharmacology, specifically Antiparasitic, Antipsoriatic and Antitumor Therapies .

Summary of the Application

Piritrexim (PTX), a synthetic antifolate, was first synthesized with anti-parasitic, anti-psoriatic and anti-tumor properties . “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” could potentially be used in the synthesis of such compounds .

Methods of Application

The exact methods of application would depend on the specific formulation and the patient’s condition .

Results or Outcomes

While the exact outcomes can vary, piritrexim has shown potential as a therapeutic agent in the treatment of parasitic infections, psoriasis, and cancer .

Application in Antitumor Therapies

Specific Scientific Field

Cancer Research, specifically Antitumor Therapies .

Summary of the Application

Pyrido[2,3-d]pyrimidines, including “Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate”, have a broad spectrum of activities, including antitumor . They have been studied for their potential in treating various types of cancer .

Methods of Application

The compounds are typically administered orally or via injection . The exact dosage and administration method would depend on the specific formulation and the patient’s condition .

Results or Outcomes

While the exact outcomes can vary, pyrido[2,3-d]pyrimidines have shown potential as therapeutic agents in the treatment of cancer .

Safety And Hazards

properties

IUPAC Name |

methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWBGJXFMLNCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N=CN=C2S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617967 |

Source

|

| Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |

CAS RN |

155087-15-3 |

Source

|

| Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.